molecular formula C13H17F2N B12449913 [1-(3,5-Difluorophenyl)cyclohexyl]methanamine

[1-(3,5-Difluorophenyl)cyclohexyl]methanamine

Cat. No.: B12449913
M. Wt: 225.28 g/mol
InChI Key: XYNGEKFYDZAJPH-UHFFFAOYSA-N
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Description

1-[1-(3,5-Difluorophenyl)cyclohexyl]methanamine is a chemical compound characterized by the presence of a cyclohexyl group attached to a methanamine moiety, with two fluorine atoms substituted at the 3 and 5 positions of the phenyl ring.

Preparation Methods

The synthesis of 1-[1-(3,5-Difluorophenyl)cyclohexyl]methanamine typically involves the following steps:

Chemical Reactions Analysis

1-[1-(3,5-Difluorophenyl)cyclohexyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NH3).

Scientific Research Applications

1-[1-(3,5-Difluorophenyl)cyclohexyl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(3,5-Difluorophenyl)cyclohexyl]methanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[1-(3,5-Difluorophenyl)cyclohexyl]methanamine can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C13H17F2N

Molecular Weight

225.28 g/mol

IUPAC Name

[1-(3,5-difluorophenyl)cyclohexyl]methanamine

InChI

InChI=1S/C13H17F2N/c14-11-6-10(7-12(15)8-11)13(9-16)4-2-1-3-5-13/h6-8H,1-5,9,16H2

InChI Key

XYNGEKFYDZAJPH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CN)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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